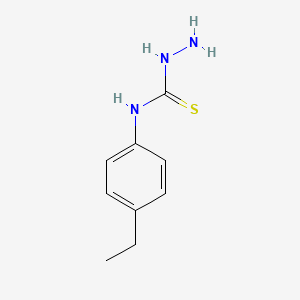

4-(4-Ethylphenyl)-3-thiosemicarbazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVVZBDSLDIVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390747 | |

| Record name | 4-(4-Ethylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93693-01-7 | |

| Record name | 4-(4-Ethylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Thiosemicarbazide Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to 4-(4-Ethylphenyl)-3-thiosemicarbazide (CAS: 93693-01-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints from which diverse libraries of bioactive compounds can be generated. Among these, the thiosemicarbazide moiety has distinguished itself as a privileged scaffold, underpinning a vast array of compounds with significant therapeutic potential.[1][2] Thiosemicarbazide derivatives are noted for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitubercular, and anticancer properties.[3][4][5] Their therapeutic efficacy often stems from the unique chemical reactivity of the N-N-C=S core, which allows for potent interactions with biological targets, often through metal chelation.[1]

This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound (CAS: 93693-01-7). We will delve into its fundamental properties, provide validated synthesis protocols, explore its application as a key intermediate in the development of thiosemicarbazone-based therapeutics, and detail critical safety and handling procedures. The insights herein are designed to empower researchers to effectively harness the potential of this compound in their drug development endeavors.

Core Compound Profile: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its successful application in research and development. This compound presents as a stable, white crystalline powder under standard laboratory conditions.[6] Its key properties are summarized below.

Chemical Structure

The molecular architecture features a thiosemicarbazide core linked to a 4-ethylphenyl group. This substitution pattern is critical as it influences the compound's lipophilicity and steric profile, which in turn can modulate its biological activity and that of its downstream derivatives.

Caption: General workflow for the synthesis and purification.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the final product meets high purity standards.

-

Reagent Preparation:

-

Prepare a solution of hydrazine hydrate (5 mmol) in 10 mL of ethanol.

-

Prepare a suspension of 4-ethylphenyl isothiocyanate (5 mmol) in 10 mL of ethanol.

-

-

Reaction:

-

Place the hydrazine hydrate solution in a flask equipped with a magnetic stirrer and immerse it in an ice bath. The cooling is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

-

With vigorous stirring, add the 4-ethylphenyl isothiocyanate suspension dropwise to the hydrazine solution. The slow addition ensures a controlled reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stand overnight at room temperature to ensure the reaction goes to completion. [6]3. Isolation and Primary Purification:

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid three times with 30 mL portions of water. This step is crucial for removing any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the crude product.

-

-

Final Purification (Recrystallization):

-

Dissolve the dried solid in a minimum amount of hot ethanol. Ethanol is an excellent choice for recrystallization as the product's solubility is significantly higher at elevated temperatures than at room temperature.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of pure crystals.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly. An expected yield of approximately 88% can be achieved. [6]5. Quality Control and Validation:

-

Determine the melting point of the final product. A sharp melting range close to the literature value (133-135 °C) indicates high purity. [6] * Confirm the structure and purity by acquiring IR and NMR spectra and comparing them to the reference data provided in Section 1.3.

-

Application in Drug Discovery: A Scaffold for Bioactive Thiosemicarbazones

While thiosemicarbazides possess inherent biological activity, their primary value in modern drug development lies in their role as key intermediates for the synthesis of thiosemicarbazones. [7]Thiosemicarbazones are formed via a condensation reaction between a thiosemicarbazide and an aldehyde or ketone. [5][7]This reaction provides a straightforward and modular approach to generating large libraries of compounds for biological screening. The resulting thiosemicarbazone derivatives have demonstrated a wide array of activities, including potent anticancer, antimicrobial, and antioxidant effects. [7][8][9]

Derivatization Workflow: Synthesis of Thiosemicarbazones

The following workflow outlines the general, high-yield process for converting this compound into a diverse range of thiosemicarbazone derivatives.

Caption: Workflow for synthesizing thiosemicarbazone derivatives.

Protocol: General Synthesis of a Thiosemicarbazone Derivative

This protocol can be adapted by selecting different aldehydes or ketones to explore the structure-activity relationship (SAR) of the resulting derivatives.

-

Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask. [7]2. Addition of Carbonyl: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde).

-

Catalysis: Add a few drops of glacial acetic acid. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal amine of the thiosemicarbazide. [7]4. Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine when the starting materials have been consumed. [7]5. Isolation and Purification:

-

After completion, cool the reaction mixture to room temperature. The thiosemicarbazone product, typically being less soluble than the reactants, will precipitate.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold ethanol to remove any residual starting materials or catalyst.

-

Dry the purified thiosemicarbazone derivative.

-

-

Characterization: Confirm the structure of the new derivative using standard analytical techniques (NMR, IR, Mass Spectrometry, and Melting Point).

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its potential toxicity. The toxicological properties have not been fully investigated, warranting a cautious approach. [10]

Hazard Identification and Classification

The compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

| Hazard Information | Classification & Details | Source |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [11] |

| Hazard Statement | H301: Toxic if swallowed | [11][12] |

| Risk Statement | R25: Toxic if swallowed | [11][12] |

| Transport (DOT/IATA) | UN-No: UN2811 | [10] |

| Proper Shipping Name: Toxic solid, organic, n.o.s. | [10] | |

| Hazard Class: 6.1 | [11][12][10] | |

| Packing Group: III | [10] |

Recommended Handling and Exposure Controls

Adherence to the following procedures is mandatory to ensure user safety.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. [10]Ensure adequate ventilation in the storage and handling areas.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. [10] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. [10] * Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95). [10]* Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [10][13]

-

First Aid and Emergency Procedures

-

If Swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center. [10]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [10]* Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention. [10]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. [10][13]* Disposal: Waste must be disposed of as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not empty into drains. [10]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and, most importantly, its utility as a precursor to a vast library of biologically active thiosemicarbazones make it a compound of significant interest. By following the validated protocols and safety guidelines detailed in this guide, researchers can confidently and safely leverage this versatile scaffold to advance the development of novel therapeutics.

References

-

Thermo Fisher Scientific. (2024, April 1). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

ChemSigma. (n.d.). 93693-01-7 this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-thiosemicarbazide. PubChem Compound Database. Retrieved from [Link]

-

Damena, D., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. Retrieved from [Link]

-

Asif, M., & Alghamdi, S. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B. Retrieved from [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Retrieved from [Link]

-

Szałaj, N., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. Retrieved from [Link]

-

Paneth, A., et al. (2021). 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. Scientific Reports. Retrieved from [Link]

-

Jimenez-Vargas, J. M., et al. (2018). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules. Retrieved from [Link]

-

Loba Chemie. (2025). THIOSEMICARBAZIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C-NMR spectrum of compound (3). Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 12). 4-Methyl-3-thiosemicarbazide - SAFETY DATA SHEET. Retrieved from [Link]

-

Gulea, A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. Retrieved from [Link]

-

Gulea, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)-3-thiosemicarbazide. PubChem Compound Database. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules. Retrieved from [Link]

-

ResearchGate. (2020). 1 H NMR spectrum of compound 4. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 93693-01-7 [chemicalbook.com]

- 12. This compound | 93693-01-7 [amp.chemicalbook.com]

- 13. lobachemie.com [lobachemie.com]

Introduction: The Significance of Thiosemicarbazide Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 4-(4-Ethylphenyl)-3-thiosemicarbazide for Advanced Research

Thiosemicarbazides and their derivatives represent a class of compounds of significant interest in the field of drug discovery and development.[1][2] Their versatile chemical reactivity and structural features make them crucial intermediates for synthesizing a wide array of heterocyclic compounds and pharmacologically active agents.[1][3] The thiosemicarbazide moiety, characterized by a sulfur atom and multiple nitrogen atoms, possesses the ability to form stable complexes with various metal ions, a property that is often linked to their biological activity.[4][5] Research has demonstrated that compounds incorporating this scaffold exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and antifungal properties.[1][3][4][6]

This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Part 1: Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and synthesis.

Key Physicochemical Properties

The essential identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N₃S | [7][8][9] |

| Molecular Weight | 195.28 g/mol | [7][8][9] |

| CAS Number | 93693-01-7 | [7][8][9] |

| Appearance | White powder | [7] |

| Melting Point | 133-135 °C | [7] |

| Synonyms | 4-Ethylphenylthiosemicarbazide, 1-amino-3-(4-ethylphenyl)thiourea, N-(4-ethylphenyl)hydrazinecarbothioamide | [9][10] |

Molecular Structure and Spectroscopic Profile

The precise arrangement of atoms and functional groups dictates the compound's reactivity and biological interactions.

The structure consists of a 4-ethylphenyl group attached to a thiosemicarbazide core. This combination of an aromatic ring and the reactive thiourea-hydrazine backbone is central to its chemical utility.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for laboratory synthesis.

-

Preparation of Reactant Solutions:

-

Prepare a solution of hydrazine hydrate (5 mmol) in 10 mL of ethanol.

-

Prepare a suspension of 4-ethylphenyl isothiocyanate (5 mmol) in 10 mL of ethanol.

-

-

Reaction:

-

In a suitable reaction vessel, place the hydrazine hydrate solution and cool it in an ice bath.

-

While stirring vigorously, add the 4-ethylphenyl isothiocyanate suspension dropwise to the cooled hydrazine hydrate solution. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

-

Reaction Completion:

-

After the addition is complete, allow the reaction mixture to stand overnight at room temperature. This ensures the reaction proceeds to completion, maximizing the yield of the solid product.

-

-

Product Isolation and Purification:

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filtered solid three times with 30 mL of water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the crude product. For further purification, recrystallize the solid from ethanol to obtain the final product as a white powder. [7]

-

Part 3: Applications in Drug Discovery and Research

While specific biological activity data for this compound is limited in readily available literature, the broader class of thiosemicarbazide derivatives is extensively studied for its pharmacological potential. [1][2]

-

Intermediate for Thiosemicarbazones: this compound is a key precursor for the synthesis of thiosemicarbazones. [11]Thiosemicarbazones are formed via a condensation reaction between the terminal -NH₂ group of the thiosemicarbazide and an aldehyde or ketone. [11][12]This reaction allows for the creation of large libraries of derivatives with diverse biological activities, including potent anticancer and antimicrobial properties. [1][12]

-

Potential Pharmacological Activity: The structural features of this compound—namely the aromatic ethylphenyl group and the thiourea moiety—suggest it may possess intrinsic biological activity. The lipophilicity imparted by the ethylphenyl group could enhance cell membrane permeability, a desirable trait for drug candidates. [13]Derivatives of thiosemicarbazide have been investigated for a wide range of therapeutic targets, including their roles as:

Part 4: Safety and Handling

Proper handling of this compound is essential due to its potential toxicity.

-

Hazard Classification: The compound is classified as toxic if swallowed. [9][14]* Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only under a chemical fume hood. Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. [14] * First Aid: In case of ingestion, immediately call a poison center or physician. Do NOT induce vomiting. For skin or eye contact, rinse immediately and thoroughly with water and seek medical advice. [14] * Storage: Store in a secure, locked-up location. [14]

-

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its primary value for researchers lies in its role as a versatile intermediate for the development of novel thiosemicarbazone derivatives. The extensive body of research on the pharmacological activities of the thiosemicarbazide scaffold provides a strong rationale for exploring this compound and its derivatives in the ongoing search for new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

This compound (C9H13N3S). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (2024). Letters in Drug Design & Discovery, 21(12), 2302-2334. [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. (2021). Scientific Reports, 11(1), 11593. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazid...: Ingenta Connect [ingentaconnect.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 93693-01-7 [chemicalbook.com]

- 10. This compound | 93693-01-7 [amp.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 13. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 4-(4-Ethylphenyl)-3-thiosemicarbazide: Structural Elucidation through NMR and IR Analysis

This technical guide provides an in-depth analysis of the spectral data for 4-(4-Ethylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features, thereby providing a robust framework for structural confirmation and further research.

Introduction: The Significance of Thiosemicarbazides

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The structural backbone of these molecules, featuring a thiourea moiety linked to a hydrazine group, allows for diverse substitutions, leading to a broad chemical space for drug discovery and material design.[4] Accurate structural elucidation is paramount for understanding structure-activity relationships, and spectroscopic techniques like NMR and IR are indispensable tools in this endeavor. This guide focuses on this compound (CAS 93693-01-7), providing a foundational spectroscopic analysis.[5]

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is essential for interpreting its spectral data. The structure of this compound is presented below, highlighting the key functional groups that give rise to characteristic spectral signals.

Figure 1: Molecular Structure of this compound.

Synthesis Overview

The synthesis of this compound is typically achieved through the reaction of 4-ethylphenyl isothiocyanate with hydrazine hydrate in an ethanol solution.[6] This nucleophilic addition reaction is a common and efficient method for preparing N-substituted thiosemicarbazides.[6]

Caption: Synthetic workflow for this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands.

Experimental Protocol: KBr Pellet Preparation for FT-IR

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

The causality behind using KBr is its transparency in the mid-infrared region, which prevents interference with the sample's absorption bands.

Interpretation of the IR Spectrum

The key vibrational frequencies in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 3340, 3277, 3190 | N-H | Stretching | [6] |

| 1278 | C-N | Stretching | [6] |

| 1207 | C=S | Stretching | [6] |

The presence of multiple bands in the N-H stretching region (3100-3400 cm⁻¹) is characteristic of the different N-H environments in the molecule (NH₂, NH).[7] The band at 1207 cm⁻¹ is indicative of the thioketone (C=S) group, a key feature of thiosemicarbazides.[6] The C-N stretching vibration further confirms the backbone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for complete structural assignment.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for thiosemicarbazides due to its ability to dissolve the compound and its non-interfering signals in the regions of interest.

-

Sample Dissolution: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

-

Spectral Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at frequencies of 300 MHz for protons and 75 MHz for carbons.[6]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference |

| 0.97 | Triplet (t) | 3H | -CH₂CH ₃ | 7.6 | [6] |

| 2.37 | Quartet (q) | 2H | -CH ₂CH₃ | 7.6 | [6] |

| 4.56 | Singlet (s) | 2H | -NH ₂ | [6] | |

| 6.92-6.98 | Multiplet (m) | 2H | Phenyl C₃,₅-H | [6] | |

| 7.21-7.31 | Multiplet (m) | 2H | Phenyl C₂,₆-H | [6] | |

| 8.85 | Singlet (s) | 1H | N₄-H | [6] | |

| 9.40 | Singlet (s) | 1H | N₂-H | [6] |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group: The triplet at 0.97 ppm and the quartet at 2.37 ppm are characteristic of an ethyl group, with the coupling constant of 7.6 Hz confirming their adjacent relationship.

-

Aromatic Protons: The multiplets in the aromatic region (6.92-7.31 ppm) correspond to the protons on the phenyl ring. The AA'BB' system indicates a 1,4-disubstituted benzene ring.

-

N-H Protons: The singlets at 4.56, 8.85, and 9.40 ppm are assigned to the protons of the amino (NH₂) and two different secondary amine (NH) groups. The distinct chemical shifts of the N-H protons are due to their different electronic environments and potential for hydrogen bonding. The broadness of these peaks can be attributed to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 16.00 | -CH₂C H₃ | [6] |

| 27.89 | -C H₂CH₃ | [6] |

| 124.03 | Phenyl C ₂,₆ | [6] |

| 127.58 | Phenyl C ₃,₅ | [6] |

| 137.07 | Phenyl C ₁ | [6] |

| 139.93 | Phenyl C ₄ | [6] |

| 179.63 | C =S | [6] |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons: The signals at 16.00 and 27.89 ppm correspond to the methyl and methylene carbons of the ethyl group, respectively.

-

Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons, consistent with the symmetry of the 1,4-disubstituted phenyl ring.

-

Thione Carbon: The most downfield signal at 179.63 ppm is characteristic of the carbon atom in a thioketone (C=S) group, which is significantly deshielded due to the electronegativity of the surrounding nitrogen atoms and the nature of the C=S double bond.[8][9]

Caption: Correlation diagram of key spectral data for this compound.

Conclusion

The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the identification of functional groups by IR to the detailed mapping of the proton and carbon skeletons by NMR. The presented data and their interpretation serve as a reliable reference for researchers working with this compound and related thiosemicarbazide derivatives. This guide underscores the importance of a multi-technique spectroscopic approach for ensuring scientific integrity and advancing research in medicinal chemistry and drug development.

References

-

ResearchGate. (n.d.). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Retrieved from [Link]

-

Ndiaye, B., Diallo, W., Traore, B., Seck, T. M., Kama, B., Diouf, O., Sidibé, M., & Gauthier, R. (n.d.). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Saeedi, M., Ghafouri, H., Edraki, N., Moghimi, S., & Firoozpour, L. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Letters in Drug Design & Discovery, 11(8), 1003–1010.

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. Retrieved from [Link]

- Pîrvu, L., Măruțescu, L., Nițulescu, G. M., Drăghici, C., & Olaru, O. T. (2021).

-

DergiPark. (n.d.). Synthesis and analytical applications of thiosemicarbazide derivative. Retrieved from [Link]

- Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297.

-

Scribd. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. Retrieved from [Link]

- Pasker, B., Augath, M. A., Bannwarth, A., & Biedermann, F. (2020).

- Hadji, D., et al. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie, 68(6), 463-472.

- Singh, R., & Srivastava, S. K. (1988). Synthesis and characterization of Ru(III), Rh(III), Pt(IV) and Ir(III) thiosemicarbazone complexes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(1), 23–28.

-

PubChemLite. (n.d.). This compound (C9H13N3S). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. 1 H NMR spectrum of compound 4. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. Retrieved from [Link]

-

Synthetic Aromatic Organic Compounds Bearing 4, 4-Dimethyl-3-Thiosemicarbazide Moiety: Theoretical and Experimental Approach. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. journalijar.com [journalijar.com]

- 9. dergipark.org.tr [dergipark.org.tr]

Potential biological activities of thiosemicarbazide derivatives

An In-depth Technical Guide to the Potential Biological Activities of Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, antiviral, and anticonvulsant properties, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Thiosemicarbazide Scaffold - A Privileged Structure in Medicinal Chemistry

Thiosemicarbazides, characterized by the core functional group -NH-NH-C(=S)-NH2, are a class of compounds whose derivatives have demonstrated a remarkable range of pharmacological properties.[1][2] Their structural flexibility and ability to chelate metal ions are key features contributing to their diverse biological activities.[3][4] The ease of synthesis and the potential for extensive chemical modification make them an attractive scaffold for the development of new drugs.[5][6] This guide will explore the multifaceted biological potential of thiosemicarbazide derivatives, providing insights into their therapeutic applications.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiosemicarbazide derivatives have emerged as promising candidates for anticancer therapy, exhibiting cytotoxicity against various cancer cell lines.[1][3] Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer progression.

Mechanism of Action

The anticancer effects of thiosemicarbazide derivatives are attributed to several mechanisms:

-

Inhibition of Ribonucleotide Reductase (RR): This is a well-established mechanism where thiosemicarbazones, a prominent class of thiosemicarbazide derivatives, chelate the iron required for the activity of RR, an enzyme crucial for DNA synthesis and repair.[7] Triapine is a notable example of a thiosemicarbazone that has entered clinical trials and is known to inhibit RR.[7]

-

Induction of Apoptosis: Many thiosemicarbazide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1] This can be triggered through various pathways, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[4]

-

Topoisomerase II Inhibition: Some derivatives can interfere with the function of topoisomerase II, an enzyme involved in DNA replication and chromosome segregation, leading to DNA damage and cell death.[1][3]

-

Chelation of Biologically Important Metal Ions: The ability of thiosemicarbazones to chelate metal ions like iron and copper can disrupt cellular homeostasis and induce oxidative stress, contributing to their anticancer activity.[3][4]

Structure-Activity Relationship (SAR)

The anticancer potency of thiosemicarbazide derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

Substitution at the N4-position: Modifications at this position can impact the compound's lipophilicity and ability to interact with biological targets.[3]

-

Nature of the Aldehyde or Ketone Moiety: The aromatic or heterocyclic ring system attached to the imine nitrogen plays a crucial role in determining the biological activity.[7]

-

Coordination to Metal Ions: The formation of metal complexes with thiosemicarbazones can enhance their biological activity.[3]

Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)

A standard method to assess the cytotoxic effects of thiosemicarbazide derivatives on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Protocol:

-

Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazide derivatives and a vehicle control. Incubate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiosemicarbazide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][8]

Mechanism of Action

The antimicrobial action of these compounds is often linked to their ability to:

-

Inhibit DNA Gyrase and Topoisomerase IV: Molecular docking studies suggest that thiosemicarbazides can inhibit these essential bacterial enzymes, leading to the disruption of DNA replication and bacterial cell death.[1]

-

Disrupt Cell Membrane Function: In fungi, some derivatives are believed to disrupt the integrity of the fungal cell membrane.[1]

-

Inhibit Protein Synthesis: Interference with protein synthesis is another proposed mechanism of their antifungal action.[1]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of thiosemicarbazide derivatives is influenced by their structural features:

-

N4-Terminus Geometry: The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, has been shown to be a determinant of antibacterial activity.[9]

-

Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic ring of the aldehyde or ketone precursor can significantly impact activity. For instance, salicylic acid hydrazide derivatives have shown potent antimicrobial activity.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The microdilution method is a common technique to determine the MIC of a compound against various bacterial strains.[1]

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the thiosemicarbazide derivatives in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: A Broad-Spectrum Approach

Thiosemicarbazide derivatives have a long history of investigation as antiviral agents, with some compounds showing activity against a range of viruses.[1][10]

Mechanism of Action

The antiviral mechanisms of thiosemicarbazide derivatives are not fully elucidated but are thought to involve:

-

Inhibition of Viral Replication: Some derivatives have been shown to inhibit the replication of viruses like Herpes Simplex Virus (HSV) types 1 and 2.[10]

-

Inhibition of Viral Enzymes: Targeting viral enzymes essential for replication is a likely mechanism. For instance, some thiosemicarbazones have been investigated as inhibitors of viral proteases.[11]

-

Interference with Viral Entry or Assembly: These compounds may also interfere with the processes of viral entry into host cells or the assembly of new virus particles.

Structure-Activity Relationship (SAR)

The antiviral activity of these compounds is dependent on their specific chemical structures. For example, 2-acetylpyridine thiosemicarbazone derivatives have demonstrated notable anti-HSV activity.[10] The nature of the heterocyclic ring and substitutions on the thiosemicarbazide moiety are critical for antiviral potency.[12]

Anticonvulsant Activity: Modulating Neuronal Excitability

Several thiosemicarbazide derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[8][13]

Mechanism of Action

The exact mechanisms underlying the anticonvulsant effects are still under investigation, but potential targets include:

-

Modulation of Ion Channels: Interference with voltage-gated sodium or calcium channels could reduce neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Potentiation of the inhibitory neurotransmitter GABA is a common mechanism for many anticonvulsant drugs.

Structure-Activity Relationship (SAR)

The anticonvulsant activity is highly dependent on the overall structure of the molecule. For instance, the introduction of an isatin moiety has led to the development of thiosemicarbazone derivatives with anticonvulsant properties.[13] The nature and substitution pattern of the aromatic rings are crucial for activity.[14][15]

Enzyme Inhibition: A Key to Therapeutic Potential

Beyond their broad biological activities, thiosemicarbazide derivatives have been identified as potent inhibitors of various enzymes, which often underlies their therapeutic effects.[16][17]

Tyrosinase Inhibition

Thiosemicarbazones are notable inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[18][19] This makes them attractive candidates for the development of agents to treat hyperpigmentation disorders. Molecular docking studies suggest that the sulfur atom of the thiourea moiety interacts with the copper ions in the active site of the enzyme.[18]

Carbonic Anhydrase Inhibition

Certain thiosemicarbazone-benzenesulfonamide derivatives have shown potent inhibitory activity against various human carbonic anhydrase (hCA) isoenzymes.[20] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.

Cholinesterase Inhibition

Some para-substituted thiosemicarbazone derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[21] This suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.

Synthesis of Thiosemicarbazide Derivatives

A common and straightforward method for the synthesis of thiosemicarbazone derivatives involves the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone.[22][23][24]

General Synthetic Protocol

Reaction:

Procedure:

-

Dissolution: Dissolve an equimolar amount of the desired aldehyde or ketone and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.[22][23]

-

Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.[23]

-

Reflux: Reflux the reaction mixture for a few hours.[23]

-

Isolation: Cool the reaction mixture, and the resulting precipitate (the thiosemicarbazone derivative) can be collected by filtration.[22]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.[23]

Data Presentation and Visualization

Table 1: Comparative Biological Activities of Selected Thiosemicarbazide Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Representative IC50/MIC Values | Reference |

| Pyridine-based Thiosemicarbazones | Anticancer | Ribonucleotide Reductase Inhibition | Varies with cell line | [1] |

| Salicylic Acid Hydrazide Derivatives | Antibacterial | DNA Gyrase/Topoisomerase IV Inhibition | MIC: 1.95 µg/mL against S. aureus | [25] |

| 2-Acetylpyridine Thiosemicarbazones | Antiviral | Inhibition of HSV Replication | Effective at non-toxic concentrations | [10] |

| Isatin-Thiosemicarbazones | Anticonvulsant | Modulation of Neuronal Excitability | Effective in MES and scPTZ models | [13] |

| Benzaldehyde Thiosemicarbazones | Tyrosinase Inhibition | Chelation of Copper Ions | IC50: 0.80 µM | [17] |

Diagrams

Figure 1: General Synthetic Scheme for Thiosemicarbazones

A general reaction scheme for the synthesis of thiosemicarbazones.

Figure 2: Proposed Mechanism of Ribonucleotide Reductase Inhibition

Chelation of iron by thiosemicarbazones inactivates ribonucleotide reductase.

Conclusion and Future Perspectives

Thiosemicarbazide derivatives have unequivocally demonstrated their potential as a versatile scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, position them as promising candidates for the development of novel therapeutic agents against a wide range of diseases. Future research should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet medical needs.

References

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (n.d.). PMC - NIH. Retrieved from [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ResearchGate. Retrieved from [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. (2021). Asian Journal of Chemistry. Retrieved from [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (n.d.). PubMed. Retrieved from [Link]

-

Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

-

Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). ResearchGate. Retrieved from [Link]

-

A review on potential biological activities of thiosemicarbazides. (n.d.). ResearchGate. Retrieved from [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark. Retrieved from [Link]

-

A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). NIH. Retrieved from [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). ResearchGate. Retrieved from [Link]

-

The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice. (n.d.). PubMed. Retrieved from [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (n.d.). JOCPR. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of some new thiosemicarbazone and 4-thiazolidone derivatives bearing an isatin moiety. (n.d.). PubMed. Retrieved from [Link]

-

Scheme 1. Synthesis of thiosemicarbazide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (2024). Eureka Select. Retrieved from [Link]

-

Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search. (2011). PubMed. Retrieved from [Link]

-

Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. (n.d.). PubMed. Retrieved from [Link]

-

Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. (n.d.). PubMed Central. Retrieved from [Link]

-

Anticonvulsant activity of some semicarbazone and thiosemicarbazone derivatives of isatin on PTZ induced seizure. (n.d.). Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Retrieved from [Link]

-

A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

-

RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). NIH. Retrieved from [Link]

-

Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones. (n.d.). PubMed. Retrieved from [Link]

-

Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. (2023). ACS Omega. Retrieved from [Link]

-

Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. (n.d.). PubMed. Retrieved from [Link]

-

Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate. Retrieved from [Link]

-

New thiosemicarbazones possessing activity against SARS-CoV-2 and H1N1 influenza viruses. (2025). ResearchGate. Retrieved from [Link]

-

Thiosemicarbazones with tyrosinase inhibitory activity. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

The general structure of thiosemicarbazide (A) and 1,3,4-thiadiazole (B) derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activity of some new thiosemicarbazone and 4-thiazolidone derivatives bearing an isatin moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemmethod.com [chemmethod.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

4-(4-Ethylphenyl)-3-thiosemicarbazide solubility in different solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Ethylphenyl)-3-thiosemicarbazide

Introduction

This compound is a member of the thiosemicarbazide class of compounds, which are recognized for their significant roles in medicinal chemistry and materials science. The thiosemicarbazide scaffold is a key pharmacophore in the development of therapeutic agents with a wide spectrum of activities, including antibacterial, antifungal, and antitumor properties. The efficacy and applicability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, among which solubility is paramount.

Solubility dictates a compound's bioavailability, influences its formulation possibilities, and is a critical parameter in designing purification and crystallization processes. A thorough understanding of a compound's behavior in various solvents is therefore essential for researchers, chemists, and formulation scientists.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its physicochemical characteristics and the fundamental principles of solubility. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of solvents, ensuring reliable and reproducible results.

Physicochemical Profile of this compound

Understanding the molecular structure and properties of this compound is the first step in predicting its solubility behavior.

-

Chemical Name: this compound[1]

-

CAS Number: 93693-01-7[1]

-

Molecular Formula: C₉H₁₃N₃S[2]

-

Molecular Weight: 195.28 g/mol [2]

-

Appearance: White powder[3]

-

Melting Point: 133-135 °C[3]

Structural Analysis:

The molecule's structure features a distinct combination of polar and nonpolar regions. The thiosemicarbazide core (-NH-NH-C(=S)-NH-) is highly polar, containing multiple hydrogen bond donors (N-H groups) and acceptors (the nitrogen atoms and the thiocarbonyl sulfur atom). This region promotes interaction with polar solvents. Conversely, the 4-ethylphenyl group is nonpolar (lipophilic), contributing to its interaction with nonpolar solvents.

The balance between these two regions is crucial. The predicted XlogP value, a measure of lipophilicity, is 1.6 , suggesting the compound has a moderate degree of lipophilicity and is not overwhelmingly water-soluble.[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process is energetically favorable when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

"Like Dissolves Like" This fundamental principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[5][6]

-

Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding. Thiosemicarbazides are generally soluble in polar alcohols.[7]

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are best suited for dissolving nonpolar solutes.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them. They are excellent solvents for a wide range of compounds, including many thiosemicarbazide derivatives.[8]

Influence of Temperature For most solid solutes, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily. This principle is the basis for recrystallization, a common purification technique. The fact that this compound is recrystallized from ethanol strongly implies that its solubility in ethanol is significantly higher at elevated temperatures.[3]

Predicted Solubility Profile and Rationale

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted. This serves as a hypothesis to be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly polar and can act as strong hydrogen bond acceptors for the N-H groups of the thiosemicarbazide core, leading to strong solute-solvent interactions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, facilitating dissolution. Solubility is expected to be significantly enhanced with heating, as evidenced by its recrystallization from ethanol.[3] |

| Polar Protic | Water | Low | While the polar thiosemicarbazide group can interact with water, the nonpolar ethylphenyl ring is hydrophobic, limiting overall aqueous solubility. The predicted XlogP of 1.6 supports this.[4] |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The high polarity of the thiosemicarbazide core is incompatible with the weak van der Waals forces of nonpolar solvents, making dissolution energetically unfavorable.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have intermediate polarity and can offer some interaction, but are not expected to be as effective as highly polar solvents. |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain accurate, quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[6] It ensures that the solvent is fully saturated with the solute at a specific temperature. The following protocol is a self-validating system designed for rigor and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water, hexane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial.

-

Causality: Using an excess of solid is critical to ensure that the solution reaches saturation, with undissolved solid remaining at equilibrium.

-

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial (e.g., 5.0 mL).

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for 24 to 48 hours.

-

Causality: Prolonged agitation is necessary for the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

-

Self-Validation of Equilibrium: To ensure equilibrium has been reached, take samples at two different time points (e.g., 24 hours and 36 hours). If the measured concentration is the same, equilibrium is confirmed.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Causality: This step prevents undissolved solid particles from clogging the filter and artificially inflating the measured concentration.

-

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

-

Causality: Filtration is essential to remove all particulate matter, ensuring that only the dissolved compound is measured.

-

-

Dilution: Immediately dilute the filtered sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Practical Applications of Solubility Data

The experimentally determined solubility data for this compound is invaluable for several stages of research and development:

-

Drug Formulation: For oral drug delivery, poor aqueous solubility is a major hurdle. Knowing the solubility in various pharmaceutically acceptable co-solvents and pH conditions is crucial for developing effective formulations.

-

Chemical Synthesis: Solubility data guides the choice of solvent for chemical reactions, ensuring that reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Purification: Recrystallization, a primary method for purifying solid compounds, relies entirely on the differential solubility of the compound in a solvent at high and low temperatures. Accurate data allows for the selection of an optimal solvent system, maximizing yield and purity.

-

Analytical Chemistry: Developing analytical methods, such as HPLC, requires dissolving the analyte in a suitable mobile phase component. Solubility data prevents issues like sample precipitation in the analytical system.

Conclusion

This guide provides the theoretical foundation for these predictions and, more importantly, presents a detailed and self-validating experimental protocol for researchers to generate precise, quantitative solubility data. By following this methodology, scientists in drug discovery and chemical development can make informed decisions regarding formulation, synthesis, and purification, thereby accelerating their research and development efforts.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a general chemistry lab manual source. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a university lab manual supplement. [Link]

-

PubChem. (n.d.). 4-(4-Carboxyphenyl)-3-thiosemicarbazide. Retrieved from PubChem. [Link]

- Singh et al. (2021). Synthesis and biological evaluation of 4-phenyl thiosemicarbazide derivatives as antiinflammatory. World Journal of Pharmaceutical Research, 10(13), 1738.

-

National Institutes of Health. (2017). Lipophilicity Studies on Thiosemicarbazide Derivatives. Retrieved from PMC, NIH. [Link]

-

PubChemLite. (n.d.). This compound (C9H13N3S). Retrieved from PubChemLite. [Link]

-

PubMed. (2017). Lipophilicity Studies on Thiosemicarbazide Derivatives. Retrieved from PubMed. [Link]

-

Revue Roumaine de Chimie. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Retrieved from Revue Roumaine de Chimie. [Link]

-

ResearchGate. (n.d.). New series of water-soluble thiosemicarbazones and their copper(II) complexes as potentially promising anticancer compounds. Retrieved from ResearchGate. [Link]

-

Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides. Retrieved from Jahangirnagar University Journal of Science. [Link]

Sources

- 1. This compound | 93693-01-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C9H13N3S) [pubchemlite.lcsb.uni.lu]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. juniv.edu [juniv.edu]

- 8. wisdomlib.org [wisdomlib.org]

Structure-Activity Relationship of 4-Aryl-Thiosemicarbazide Analogs: A Guide to Unlocking Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the thiosemicarbazide scaffold has emerged as a "privileged structure," a versatile molecular framework consistently found in compounds with a wide spectrum of biological activities.[1] These compounds, characterized by a urea derivative where the oxygen atom is replaced by sulfur, are pivotal in the synthesis of various heterocyclic systems and serve as potent agents in their own right.[2][3] Their therapeutic relevance spans numerous domains, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications.[1][4][5]

This guide focuses specifically on the 4-aryl-thiosemicarbazide subclass. The direct attachment of an aryl group at the N4 position provides a critical anchor for synthetic modification, allowing for the fine-tuning of electronic and steric properties. Understanding the structure-activity relationship (SAR) of these analogs is paramount for researchers and drug development professionals aiming to harness their therapeutic potential. This document synthesizes field-proven insights to explain the causality behind experimental choices, providing a logical framework for designing next-generation therapeutic agents based on this remarkable scaffold.

The 4-Aryl-Thiosemicarbazide Core: A Foundation for Bioactivity

The fundamental structure of a 4-aryl-thiosemicarbazide consists of a hydrazine group linked to a thioamide, which is in turn substituted with an aryl ring at the terminal nitrogen (N4). Each component of this scaffold—the N1-hydrazine nitrogen, the N2-amide nitrogen, the thiocarbonyl group (C=S), and the N4-aryl substituent—offers a site for chemical modification to modulate biological activity.

The thioamide moiety is particularly crucial. Its ability to participate in hydrogen bonding and, most notably, to act as a metal-chelating unit, is central to many of the observed biological effects, particularly in anticancer and enzyme inhibition pathways.[6][7]

Caption: Core structure of 4-aryl-thiosemicarbazide with key modification sites.

Synthetic Strategy: A Validated Protocol

The synthesis of 4-aryl-thiosemicarbazides is typically a robust and high-yielding process. The most common and reliable method involves the nucleophilic addition of a carbohydrazide to an appropriate aryl isothiocyanate.[8] This one-step reaction is versatile, allowing for the generation of a diverse library of analogs by simply varying the two starting materials.[9]

Experimental Protocol: General Synthesis of 4-Aryl-Thiosemicarbazides

-

Reactant Preparation: Dissolve one molar equivalent of the desired carbohydrazide in a suitable solvent, such as ethanol or methanol.

-

Addition: To this solution, add one molar equivalent of the selected aryl isothiocyanate. The reaction is often conducted at room temperature or with gentle heating under reflux.[10]

-

Reaction: Stir the mixture for a period ranging from a few hours to 24 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is washed with a cold solvent (e.g., methanol) and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final 4-aryl-thiosemicarbazide analog.[11]

Caption: Workflow for the synthesis of 4-aryl-1-acyl-thiosemicarbazides.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these analogs can be systematically modulated by making precise chemical changes at different positions of the scaffold.

The Gatekeeper: Influence of the N4-Aryl Substituent

The aryl ring at the N4 position is a critical determinant of activity. Its substituents directly influence the molecule's lipophilicity, electronic distribution, and steric profile, which in turn governs target binding and pharmacokinetic properties.

-

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as halogens (Cl, Br, I) or nitro (NO₂) groups on the aryl ring is a consistently effective strategy for enhancing antimicrobial and anticancer activity.[7][9] For instance, compounds with electron-withdrawing substituents in the para position have been shown to be more effective as antifungal agents against Candida species.[9] In one study, a 4-chlorobenzoyl thiosemicarbazide analog exhibited significant anticancer activity, with an IC50 value of 0.7 µg/mL against a melanoma cell line.[7] This enhancement is often attributed to an increase in the acidity of the N4-H proton, improving its hydrogen bonding capability, and altering the electronic nature of the entire molecule, which can be crucial for target interaction.[12]

-

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methyl (-CH₃) or methoxy (-OCH₃) groups can favor other activities. A study of 1-diphenylacetyl-4-arylthiosemicarbazides found that a 4-methylphenyl substitution resulted in the most potent analgesic agent of the series.[5][13] These groups increase electron density on the ring and can enhance hydrophobic interactions within a target's binding pocket.

-

Positional Effects: The position of the substituent (ortho, meta, or para) is not trivial. Two isoquinoline derivatives bearing an ortho-methoxy or ortho-methyl group on the N4-phenyl ring were identified as the most potent antifungal agents in a large series.[9] This highlights the importance of steric factors and the specific geometry required for optimal interaction with the biological target.

Table 1: Influence of N4-Aryl Substituents on Biological Activity

| Substituent (Position) | Biological Activity | Model/Target | Reported Potency (Exemplary) | Reference(s) |

| 4-Sulfapyrimidine | Antibacterial (Gram-positive) | S. aureus, MRSA | MIC = 2–7 μg/mL | [14][15][16] |

| 4-Nitro (p-NO₂) | Anticancer | Melanoma (B16F10) | High Activity | [7] |

| 4-Chloro (p-Cl) | Anticancer | Melanoma (B16F10) | IC₅₀ = 0.7 µg/mL | [7] |

| 4-Bromo (p-Br) | Anticonvulsant | MES & PTZ models | Broad-spectrum activity | [3][17] |

| 2-Methoxy (o-OCH₃) | Antifungal | Candida species | Potent Activity | [9] |

| 4-Methyl (p-CH₃) | Analgesic | Opioid System | Most potent in series | [5][13] |